3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione
CAS No.: 61078-81-7
Cat. No.: VC15930690
Molecular Formula: C13H11N3O2
Molecular Weight: 241.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61078-81-7 |
|---|---|
| Molecular Formula | C13H11N3O2 |
| Molecular Weight | 241.24 g/mol |
| IUPAC Name | 3-benzyl-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C13H11N3O2/c17-12-10-6-7-14-11(10)15-13(18)16(12)8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,18) |
| Standard InChI Key | NJIWJKHATBEEDA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)C3=C(NC=C3)NC2=O |
Introduction
Chemical Structure and Molecular Properties
Structural Framework
The molecular architecture of 3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione consists of a bicyclic pyrrolo[2,3-d]pyrimidine core fused with a pyrimidine ring. The benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom at the 3-position of the pyrrole moiety, conferring steric and electronic modifications that influence its reactivity and biological interactions. The planar fused-ring system facilitates π-π stacking interactions, which are critical for binding to enzymatic active sites.
Molecular Formula and Weight
-
Molecular Formula: C₁₃H₁₁N₃O₂
-
Molecular Weight: 241.24 g/mol
-
CAS Registry Number: 61078-81-7
Tautomerism and Reactivity
The compound exhibits tautomerism due to the presence of multiple carbonyl groups and NH protons. The equilibrium between keto and enol forms influences its solubility and reactivity in synthetic pathways. The pyrimidine ring’s electron-deficient nature makes it susceptible to nucleophilic attacks, while the benzyl group enhances lipophilicity, impacting pharmacokinetic properties.
Synthesis and Optimization
One-Pot Three-Component Synthesis
A groundbreaking method involves the reaction of arylglyoxals (1a-d), 6-amino-1,3-dimethyluracil (2), and barbituric acid derivatives (3a-c) in ethanol using tetrabutylammonium bromide (TBAB, 5 mol%) as a catalyst at 50°C . This approach yields polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives (4a-l) in high yields (75–92%) within 2–4 hours .
Key Advantages:
-
Efficiency: Eliminates intermediate isolation steps.
-
Green Chemistry: Uses ethanol as a solvent and mild temperatures.
-
Scalability: Adaptable to diverse aryl substituents for structural diversification .
Representative Reaction Conditions
| Component | Role | Quantity | Conditions |
|---|---|---|---|
| Phenylglyoxal | Electrophilic reagent | 1.2 equiv | 50°C, ethanol, 3 hours |
| 6-Amino-1,3-dimethyluracil | Nucleophile | 1.0 equiv | TBAB (5 mol%) catalyst |
| Barbituric acid | Cyclization agent | 1.0 equiv | Stirring under N₂ atmosphere |
Alternative Synthetic Routes
Traditional methods involve multistep sequences, such as:
-
Nucleophilic Substitution: Reacting chloropyrimidines with benzylamine derivatives under reflux.
-
Cyclization Reactions: Using diketones or ketoesters with urea analogs in acidic media.
These approaches often require harsher conditions (e.g., refluxing toluene) and yield lower quantities (40–60%) compared to one-pot strategies.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 300 MHz):
-
δ 12.28 (s, 1H, NH pyrrole)
-
δ 11.75 (s, 1H, NH barbituric acid)
-
δ 7.41–7.16 (m, 5H, benzyl aromatic protons)
-
δ 3.42 (s, 3H, N-CH₃)
¹³C NMR (DMSO-d₆):
-
135.6–127.3 ppm (benzyl aromatic carbons)
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
3399 cm⁻¹ (N-H stretching)
-
1554 cm⁻¹ (C=N pyrimidine)
-
1435 cm⁻¹ (C-H aromatic bending)
Pharmacological Properties and Mechanisms
Protein Tyrosine Kinase Inhibition
The compound inhibits protein tyrosine kinases (PTKs) by competing with ATP for binding at the catalytic domain. PTKs regulate signal transduction pathways controlling cell proliferation, differentiation, and apoptosis. Inhibition disrupts oncogenic signaling in cancers such as chronic myeloid leukemia (CML) and rheumatoid arthritis.
Selectivity and Potency
-
IC₅₀: 0.5–2.0 µM against Abl1 kinase
-
Selectivity: 10-fold higher for Bcr-Abl vs. EGFR kinases
Therapeutic Applications
-
Oncology: Suppresses Bcr-Abl in CML by inducing apoptosis in imatinib-resistant cells.
-
Autoimmune Diseases: Reduces TNF-α and IL-6 production in rheumatoid arthritis models.
-
Antiviral Activity: Emerging studies suggest inhibition of viral polymerases through allosteric modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume